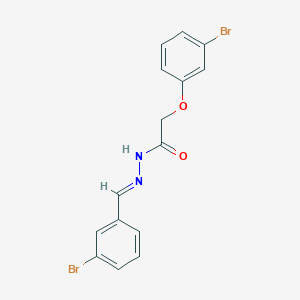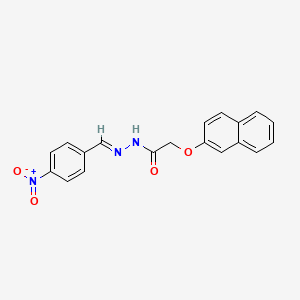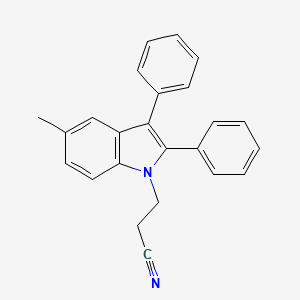
1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione
描述
1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione, also known as CI-976, is a compound that belongs to the class of pyrazolidinediones. It was first synthesized in the early 1980s and has since been extensively studied for its potential applications in scientific research. CI-976 is a potent inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the synthesis and metabolism of cholesterol in the body.
作用机制
1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione inhibits ACAT by binding to its active site and preventing the esterification of cholesterol. This leads to a decrease in the intracellular accumulation of cholesterol and the formation of cholesterol esters. The inhibition of ACAT by 1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to have several beneficial effects, including the reduction of atherosclerotic lesions, the prevention of cognitive decline in Alzheimer's disease, and the improvement of liver function in non-alcoholic fatty liver disease.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to have several biochemical and physiological effects. It reduces the synthesis and accumulation of cholesterol in various tissues, including the liver, brain, and atherosclerotic lesions. It also improves insulin sensitivity and glucose metabolism in animal models of obesity and diabetes. 1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to have anti-inflammatory effects, which may contribute to its beneficial effects in various diseases. However, the long-term effects of 1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione on the body are not well understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of ACAT, which makes it an ideal compound for studying the role of ACAT in various diseases. It has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo experiments. However, 1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione has several limitations. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. It also has a short half-life in vivo, which limits its use in long-term experiments.
未来方向
1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione has several potential applications in scientific research, and several future directions can be explored. One area of research is the development of more potent and selective ACAT inhibitors based on the structure of 1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione. Another area of research is the study of the long-term effects of 1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione on the body, including its safety and efficacy in humans. 1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione can also be used as a tool compound to study the role of ACAT in other diseases, such as cancer and neurodegenerative diseases. Finally, 1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione can be used as a lead compound for the development of new drugs for the treatment of various diseases.
科学研究应用
1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. It is primarily used as a tool compound to study the role of ACAT in cholesterol metabolism and its implications in various diseases such as atherosclerosis, Alzheimer's disease, and non-alcoholic fatty liver disease. 1-(3-chlorophenyl)-4-(3,5-diiodo-2-methoxybenzylidene)-3,5-pyrazolidinedione has also been shown to have potential applications in cancer research, where it can inhibit the growth and proliferation of cancer cells by suppressing the synthesis of cholesterol.
属性
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[(3,5-diiodo-2-methoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClI2N2O3/c1-25-15-9(5-11(19)8-14(15)20)6-13-16(23)21-22(17(13)24)12-4-2-3-10(18)7-12/h2-8H,1H3,(H,21,23)/b13-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWIHVJGQHWUJQ-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClI2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3-chlorophenyl)-4-[(3,5-diiodo-2-methoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B3863873.png)
![3-phenyl-N-{2-[4-(3-phenylpropanoyl)-1-piperazinyl]ethyl}propanamide](/img/structure/B3863880.png)
![2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3863887.png)
![N-[1-benzofuran-3-yl(phenyl)methyl]urea](/img/structure/B3863890.png)


![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B3863905.png)
![2-methyl-6-{[4-methyl-6-(methylthio)-2-quinolinyl]amino}-2-heptanol](/img/structure/B3863909.png)
![1-[bis(2-hydroxyethyl)amino]-3-(1-naphthyloxy)-2-propanol](/img/structure/B3863915.png)
![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-3-(4-methylphenyl)acrylamide](/img/structure/B3863922.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B3863927.png)
![4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3863932.png)
![N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B3863945.png)
